molecular formula C31H30N4O B1421610 Metarrestin CAS No. 1443414-10-5

Metarrestin

Cat. No.: B1421610
CAS No.: 1443414-10-5
M. Wt: 474.6 g/mol
InChI Key: WSMXAUJFLWRPNT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Metarrestin is a first-in-class pyrrolo-pyrimidine-derived small molecule . It primarily targets the Perinucleolar Compartment (PNC) , a complex nuclear structure associated with metastatic behaviors of cancer cells . PNCs are unique to metastatic cancer cells and are rarely found in healthy cells .

Pharmacokinetics

This compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic properties . It has an aqueous solubility of 150 µM at pH 7.4, high permeability, and moderate efflux ratio . This compound is metabolically stable in liver microsomes, S9 fractions, and hepatocytes from six species, including humans . It is a CYP3A4 substrate and, in mini-pigs, is also directly glucuronidated . This compound shows low to moderate clearance, ranging from 0.6 mL/min/kg in monkeys to 48 mL/min/kg in mice, and moderate to high volume of distribution . It has greater than 80% oral bioavailability in all species tested .

Result of Action

This compound has been shown to effectively suppress metastasis . In multiple cancer cell lines, it disassembles PNCs, inhibits invasion in vitro, and suppresses metastatic development in three mouse models of human cancer . It also extends the survival of mice in a metastatic pancreatic cancer xenograft model with no organ toxicity or discernable adverse effects .

Action Environment

For instance, the presence of PNCs, which are more prevalent in metastatic cancer cells, is a key factor in this compound’s ability to target and disrupt these cells

Biochemical Analysis

Biochemical Properties

Metarrestin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a substrate of cytochrome P450 (CYP) enzymes, particularly CYP3A4, and is also directly glucuronidated in mini-pigs . This compound disrupts the nucleolar structure and inhibits RNA polymerase I transcription, at least in part by interacting with the translation elongation factor eEF1A2 . These interactions are essential for its anti-metastatic properties.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It disassembles PNCs in multiple cancer cell lines, inhibits invasion in vitro, and suppresses metastatic development in mouse models of human cancer . This compound influences cell function by disrupting nucleolar structure, inhibiting RNA polymerase I transcription, and interacting with eEF1A2 . These actions impact cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-metastatic effects.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to disassemble PNCs, inhibit RNA polymerase I transcription, and interact with eEF1A2 . By disrupting the nucleolar structure, this compound prevents the formation of PNCs, which are associated with metastatic behaviors of cancer cells . This inhibition of RNA polymerase I transcription and interaction with eEF1A2 are critical for its anti-metastatic properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is metabolically stable in liver microsomes, S9 fractions, and hepatocytes from multiple species, including humans . It has shown low to moderate clearance and high bioavailability in various species . Long-term effects on cellular function include the suppression of metastatic development and extended survival in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In several animal models of human cancers, this compound robustly reduced cancer metastasis or prevented it completely, resulting in increased life span . High doses of this compound can cause neurological side effects, and safety mechanisms have been incorporated into clinical trial designs to protect patients .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by CYP3A4 . It is metabolically stable in liver microsomes, S9 fractions, and hepatocytes from multiple species . Biotransformation is the major elimination process for this compound, with low drug–drug interaction potential on CYP-mediated metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues with high permeability and moderate efflux ratio . It has a large volume of distribution and greater than 80% oral bioavailability in all species tested . The compound is metabolically stable and shows low to moderate clearance .

Subcellular Localization

This compound’s subcellular localization involves its targeting of the PNC within the nucleus . By disassembling PNCs, this compound disrupts the nucleolar structure and inhibits RNA polymerase I transcription . This localization is crucial for its anti-metastatic activity, as it selectively targets metastatic cancer cells while sparing healthy cells .

Preparation Methods

The synthesis of ML246 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes:

Industrial production methods for ML246 are still under development, but they generally follow similar synthetic routes with optimization for large-scale production. Efficient sample preparation for pharmacokinetic studies involves one-step protein precipitation paired with elution through a phospholipid filtration plate .

Chemical Reactions Analysis

ML246 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are derivatives of ML246 with modified functional groups that can potentially enhance its biological activity .

Scientific Research Applications

Comparison with Similar Compounds

ML246 is unique in its specific targeting of the perinucleolar compartment. Similar compounds include:

ML246 stands out due to its specificity for the perinucleolar compartment and its dual role in cancer and neurodegenerative disease research .

Properties

IUPAC Name

4-(7-benzyl-4-imino-5,6-diphenylpyrrolo[2,3-d]pyrimidin-3-yl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N4O/c32-30-28-27(23-12-6-2-7-13-23)29(24-14-8-3-9-15-24)34(20-22-10-4-1-5-11-22)31(28)33-21-35(30)25-16-18-26(36)19-17-25/h1-15,21,25-26,32,36H,16-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMXAUJFLWRPNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N2C=NC3=C(C2=N)C(=C(N3CC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443414-10-5
Record name ML-246
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443414105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ML-246
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6A9F9DSX5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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